Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetramethylcyclopropyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps, including the formation of the tetramethylcyclopropyl group and its subsequent attachment to the isophthalate moiety. Common synthetic routes may involve:
Formation of Tetramethylcyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Coupling with Isophthalate: The tetramethylcyclopropyl group is then coupled with isophthalate using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The tetramethylcyclopropyl group may interact with hydrophobic pockets in proteins, while the isophthalate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-(((3-ME-1-PH-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)ISOPHTHALATE
- Methyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate
Uniqueness
DIMETHYL 5-{[(2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL]AMINO}ISOPHTHALATE is unique due to its tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific molecular interactions and developing novel therapeutic agents.
Properties
Molecular Formula |
C18H23NO5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
dimethyl 5-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23NO5/c1-17(2)13(18(17,3)4)14(20)19-12-8-10(15(21)23-5)7-11(9-12)16(22)24-6/h7-9,13H,1-6H3,(H,19,20) |
InChI Key |
NSPZMEAJISSPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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